2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide
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Overview
Description
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane ring substituted with a carboxamide group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the piperidine moiety. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 1-methylpiperidine in the presence of coupling agents such as carbodiimides or phosphonium salts to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or cyclopropane derivatives.
Scientific Research Applications
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors or enzymes, while the cyclopropane ring can influence the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethylcyclopropane-1-carboxamide: Lacks the piperidine moiety.
N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide: Lacks the dimethyl substitution on the cyclopropane ring.
Uniqueness
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide is unique due to the combination of the cyclopropane ring with dimethyl substitution and the piperidine moiety. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-(1-methylpiperidin-4-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2)8-10(12)11(15)13-9-4-6-14(3)7-5-9/h9-10H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHILRGBDOWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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